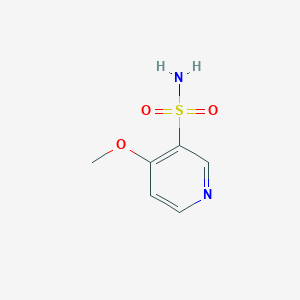

4-Methoxy-3-pyridinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 4-Methoxy-3-pyridinesulfonamide and related compounds have been synthesized and characterized for various applications. For instance, derivatives like 4-Chloro-3-Pyridinesulfonamide have been synthesized from 4-hydroxy pyridine by sulfonation, chlorination, and amination, improving process efficiency and yield (Pei, 2002).

Photophysicochemical Properties

- Studies have explored the photophysicochemical properties of compounds related to this compound. For example, zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has been synthesized and investigated for its photophysical and photochemical properties, with potential applications in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).

Crystal Structure Analysis

- Crystal structures of pyridine sulfonamides and sulfonic acids have been analyzed to understand their hydrogen bonding and molecular packing, providing insights into polymorph screening and solid form hunting of pharmacologically active sulfonamides (Akiri, Cherukuvada, Rana, & Nangia, 2012).

Chemical Reactions and Mechanisms

- Research on the reaction products of 4-Substituted 3-Pyridinesulfonamides with other chemicals, like benzenesulfonyl chloride derivatives, has been conducted. This research provides valuable insights into the mechanisms of these reactions and their potential applications in chemical synthesis (Brzozowski, Sławiński, & Szafrański, 2014).

Antitumor Activity

- Some studies have focused on the synthesis and evaluation of compounds containing this compound derivatives for their potential antitumor activities. These include investigations into the stereostructures of isomers, their inhibitory effects on kinase activity, and molecular docking studies to analyze binding modes (Zhou et al., 2015).

Inhibition of Enzymatic Activities

- Novel 4-substituted-3-pyridinesulfonamides have been synthesized and evaluated as inhibitors of various isoforms of the enzyme carbonic anhydrase, which is associated with cancer. These studies highlight the potential of these compounds in developing new therapeutic agents (Brzozowski, Sławiński, Sa̧czewski, Innocenti, & Supuran, 2010).

Other Applications

- The versatility of this compound derivatives extends to other applications like the prevention of subarachnoid hemorrhage-induced cerebral vasospasm, demonstrating their broad potential in medicinal chemistry (Zuccarello et al., 1996).

Wirkmechanismus

Target of Action

It is known that sulfonamides, a group of compounds to which 4-methoxy-3-pyridinesulfonamide belongs, generally target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, inflammation, and ocular pressure regulation .

Mode of Action

Sulfonamides, in general, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for dna production in bacteria . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the normal functioning of these targets.

Biochemical Pathways

It is known that sulfonamides can affect the folic acid synthesis pathway in bacteria . This could potentially lead to downstream effects such as inhibition of bacterial growth and proliferation.

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound might lead to inhibition of bacterial growth and proliferation by interfering with folic acid synthesis .

Eigenschaften

IUPAC Name |

4-methoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDUTJXETDRGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)

![1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566473.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2566475.png)

![4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine](/img/structure/B2566488.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)